5-Fluoro-3-(2-methylphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5-position and a 2-methylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, this compound can be synthesized by coupling 5-fluoro-3-iodobenzoic acid with 2-methylphenylboronic acid under Suzuki-Miyaura conditions .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acid derivatives or ketones.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-3-(2-methylphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(2-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
5-Fluoro-3-(2-methylphenyl)benzoic acid can be compared with other similar compounds, such as:
5-Fluoro-2-methylbenzoic acid: Lacks the 2-methylphenyl group, which may affect its binding properties and reactivity.
3-(2-Methylphenyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-3-phenylbenzoic acid: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic properties.
The uniqueness of this compound lies in the combination of the fluorine atom and the 2-methylphenyl group, which can impart distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-fluoro-5-(2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGVSRYBFYKKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688588 |
Source
|
Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-25-3 |
Source
|
Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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